![molecular formula C22H29N3O B6102501 5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6102501.png)
5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclodecane core, and multiple ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multi-step organic reactions One common approach is to start with the preparation of the indole derivative, followed by the construction of the diazatricyclodecane core
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Diazatricyclodecane Core Construction: This step may involve cyclization reactions using appropriate precursors and catalysts to form the tricyclic structure.
Ethyl Group Introduction: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The diazatricyclodecane core may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Diazatricyclodecane Compounds: Other diazatricyclodecane derivatives may have comparable structural features but differ in their substituents and overall activity.
Uniqueness
5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific combination of the indole moiety and the diazatricyclodecane core, along with the ethyl substituents. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-diethyl-2-(1-ethylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-4-21-12-24-14-22(5-2,20(21)26)15-25(13-21)19(24)17-11-23(6-3)18-10-8-7-9-16(17)18/h7-11,19H,4-6,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZCGDSKGXFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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